molecular formula C8H18N2S B2632292 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine CAS No. 1874319-63-7

1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine

Cat. No.: B2632292
CAS No.: 1874319-63-7
M. Wt: 174.31
InChI Key: DNBKGKYSVPBXFV-UHFFFAOYSA-N
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Description

1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine is an organic compound with the molecular formula C8H18N2S. It is a derivative of piperazine, a heterocyclic amine, and features a methylsulfanyl group attached to an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine typically involves the reaction of 1-methylpiperazine with an appropriate alkylating agent, such as 2-chloroethyl methyl sulfide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: N-substituted piperazine derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the piperazine ring and the methylsulfanyl group can influence its binding affinity and selectivity. The compound may also interact with cellular pathways, affecting processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride
  • 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(methylsulfanyl)phenyl]piperazine
  • 1-methyl-4-(methylsulfonyl)piperazine

Uniqueness

1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine is unique due to the specific positioning of the methylsulfanyl group on the ethyl chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and may confer unique properties in terms of binding affinity, selectivity, and overall biological activity .

Properties

IUPAC Name

1-methyl-4-(2-methylsulfanylethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-9-3-5-10(6-4-9)7-8-11-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBKGKYSVPBXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874319-63-7
Record name 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine
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